molecular formula C19H22N2O3 B2995591 (Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide CAS No. 1012925-34-6

(Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide

Cat. No.: B2995591
CAS No.: 1012925-34-6
M. Wt: 326.396
InChI Key: IWSXXWXMHDDQOE-UHFFFAOYSA-N
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Description

(Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of (Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core structure, followed by the introduction of functional groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

(Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.

Comparison with Similar Compounds

(Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide can be compared with other similar compounds, such as (E)-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide. The uniqueness of this compound lies in its specific structural configuration and functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-N-butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-4-7-10-21-19(22)16(14-20)12-15-8-9-17(24-11-5-2)18(13-15)23-6-3/h2,8-9,12-13H,4,6-7,10-11H2,1,3H3,(H,21,22)/b16-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSXXWXMHDDQOE-VBKFSLOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C=C1)OCC#C)OCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CC(=C(C=C1)OCC#C)OCC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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